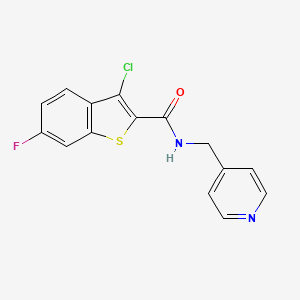
N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and is known for its hallucinogenic properties. TMA-2 has been a subject of scientific research for many years due to its potential as a tool for studying the human brain and its effects on behavior.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. However, it is believed to act as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may also interact with other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to induce profound alterations in perception, including visual and auditory hallucinations, altered time perception, and synesthesia.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is also relatively easy to synthesize and has a long shelf life. However, N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potent hallucinogenic effects, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is its potential therapeutic use in the treatment of mental health disorders. Studies have suggested that N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may have antidepressant and anxiolytic effects, and further research is needed to explore this potential. Another area of interest is the development of new analogs of N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide with improved pharmacological properties. Finally, there is a need for further research on the mechanisms of action of N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its effects on the brain and behavior.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This compound is then reduced to 1-(3,4,5-trimethoxyphenyl)-2-nitropropane, which is further reacted with N-(3-methoxypropyl)acetamide to obtain N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used extensively in scientific research to study its effects on the human brain and behavior. It has been shown to have potent hallucinogenic effects, similar to other psychedelic drugs such as LSD and psilocybin. Studies have also suggested that N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may have therapeutic potential for the treatment of various mental health disorders, including depression, anxiety, and addiction.
Propriétés
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-19-9-5-8-17-15(18)7-6-12-10-13(20-2)16(22-4)14(11-12)21-3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZATJVUGYKAG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4978398.png)
![ethyl 4-{[({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4978410.png)
![4-chloro-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4978421.png)
![(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B4978429.png)

![3-{[methyl(propyl)amino]sulfonyl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4978438.png)
![2-ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclopropanecarboxylate](/img/structure/B4978446.png)
![ethyl 4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4978447.png)
![tert-butyl (2-(benzyloxy)-1-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}propyl)carbamate](/img/structure/B4978451.png)
![N-(3'-methoxy-4-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4978458.png)
![4-[(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4978466.png)


![methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4978510.png)